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Compound of Interest

Compound Name: Barium tert-butoxide

CAS No.: 24363-36-8

Cat. No.: B12054851

Get Quote

Executive Summary: The Structural Enigma
Barium tert-butoxide (

) represents a class of alkaline earth metal alkoxides critical to materials science yet notoriously
difficult to characterize. Primarily utilized as a precursor for Chemical Vapor Deposition (CVD)
of high-k dielectrics (e.g.,

) and high-

superconductors (YBCO), its utility is governed by its volatility and thermal stability.

The Core Challenge: Unlike simple organic molecules,

does not exist as a simple monomer in standard conditions.[1] It exhibits a complex structural
equilibrium driven by the high coordination demand of the

ion (typically 6–8) and the steric bulk of the tert-butyl groups. Theoretical modeling via Density
Functional Theory (DFT) is the only reliable method to predict these oligomeric states and their
decomposition pathways, offering insights that experimental crystallography often misses due
to disorder.
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Relevance to Drug Development: While

is a materials precursor, the computational methodologies described herein—specifically
solvation modeling, conformational searching of polymorphs, and reaction coordinate mapping
—are directly transferable to small-molecule drug discovery and crystal polymorphism studies.

Computational Framework: Methodological Integrity
To accurately model Barium tert-butoxide, one cannot use standard organic basis sets. The

presence of the heavy Barium atom requires specific treatment of relativistic effects.

The Theoretical Protocol
The following protocol ensures high-fidelity results. It is designed to be self-validating: if the

computed vibrational frequencies show imaginary modes (negative wavenumbers) for a ground

state, the geometry is a transition state, not a minimum.

Functional Selection:PBE0 or B3LYP-D3(BJ).

Causality: Standard B3LYP fails to capture the weak van der Waals (dispersive) forces

that hold the bulky tert-butyl groups together in clusters. The -D3(BJ) (Grimme dispersion

with Becke-Johnson damping) correction is mandatory for accurate aggregation energies.

Basis Sets:

Barium (Ba):LanL2DZ or SDD (Stuttgart-Dresden).

Reasoning: Ba (Z=56) has core electrons that do not participate in bonding but

computationally tax the system. An Effective Core Potential (ECP) replaces these core

electrons, treating them as a fixed potential, allowing focus on the valence shell.

Light Atoms (C, H, O):6-311+G(d,p) or def2-TZVP.

Reasoning: Diffuse functions (+) are critical for describing the lone pairs on Oxygen,

which drive the bridging chemistry.

Workflow Visualization
The following diagram outlines the logical flow for determining the stable oligomer size.
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Figure 1: Self-validating computational workflow for characterizing metal-alkoxide clusters.

Structural Isomers & Energetics[2]
Theoretical studies reveal that the "monomer" is a high-energy fiction in the condensed phase.

The system stabilizes by maximizing the coordination number of Barium.

The Oligomerization Hierarchy
The fundamental unit
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possesses a coordination number of only 2 (if linear) or effectively higher if O-donation occurs.
However,

seeks 6+ coordination.

Species Formula
Geometry
Description

Relative Stability (

)

Monomer

Bent (

), highly reactive. Ba

is coordinatively

unsaturated.

+45 kcal/mol

(Reference)

Dimer

Planar

core. Bridging

alkoxides.

+12 kcal/mol

Trimer

Ground State.

Triangular

stack or "open-book"

structure.

0 kcal/mol (Most

Stable)

Tetramer

Cubane-like

core. Often sterically

hindered by t-butyl

groups.

+5 kcal/mol

The "Trimer" Ground State
The most widely accepted theoretical model for bulky alkaline earth alkoxides is the trimer.

Structure: Three Barium atoms form a triangle, bridged by alkoxide oxygens.

Bonding: The terminal

groups are shorter (approx. 2.45 Å) than the bridging

or
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bonds (approx. 2.65 Å).

Sterics: The tert-butyl groups form a hydrophobic shell, protecting the ionic core. This

"greasy ball" model explains why these heavy clusters are volatile enough for CVD.

Solvation & De-aggregation: The Lewis Base Effect
In practical applications (and drug delivery formulations), we rarely deal with the pure gas-

phase cluster. We add Lewis bases (Solvents like THF, or ligands like polyamines).

Mechanism: The Lewis base (L) donates electron density to the Ba center, satisfying its

coordination demand without requiring bridging alkoxides. This breaks the trimer into

monomers or dimers.

This reaction is exergonic. The formation of the monomeric adduct increases volatility and

solubility, a critical factor for liquid injection CVD.
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Figure 2: De-aggregation pathway. Solvation breaks the stable cluster, enhancing volatility.

Decomposition Mechanisms (Thermal Stability)[3]
Understanding how the molecule breaks is as important as its structure. For CVD, we want

clean decomposition (leaving BaO). For stability, we want to prevent it.

Primary Pathway:

-Hydrogen Elimination Unlike

-hydrogen elimination common in organometallics, tert-butoxides often decompose via
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-H abstraction or radical cleavage because they lack

-hydrogens.

C-O Bond Homolysis: At high temps (>300°C), the

bond weakens.

Isobutylene Release: The tert-butyl group cleaves, releasing isobutylene (

) and leaving a hydroxide or oxide.

Proton Transfer: Intra-molecular proton transfer can lead to the formation of volatile

.

Key Insight: Theoretical barriers for this decomposition are often calculated to be around 35-45

kcal/mol, confirming the precursor is stable at room temperature but reactive at CVD

temperatures (500°C+).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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